N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a chloroacetyl group, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction using chloroacetyl chloride and a suitable base.
Attachment of the Isopropylacetamide Moiety: The final step involves the acylation of the piperidine derivative with isopropylacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the modulation of biological pathways and exert various effects depending on the target.
Comparison with Similar Compounds
Similar Compounds
- N-[®-1-(2-Bromo-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
- N-[®-1-(2-Fluoro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
- N-[®-1-(2-Methyl-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
Uniqueness
N-[®-1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
IUPAC Name |
N-[(3R)-1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJRCSGXFVVKK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@@H]1CCCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.